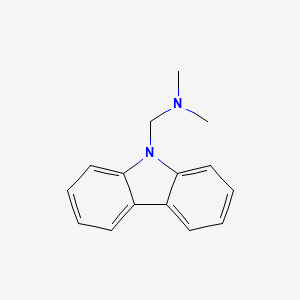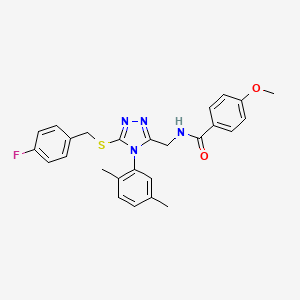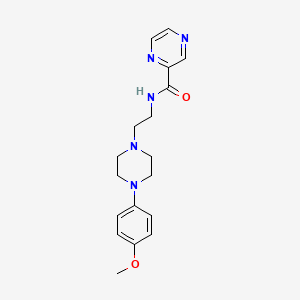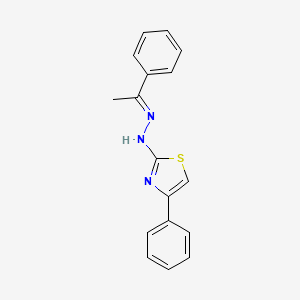
(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid (BP-2-HP) is an organic compound with a unique structure that has been studied for a variety of scientific applications. BP-2-HP is a chiral molecule, meaning it has a distinct left and right-handed form, and has been used in the synthesis of pharmaceuticals and in the study of cellular and biochemical processes.
Aplicaciones Científicas De Investigación
Anti-inflammatory Properties
- Varoli et al. (1988) synthesized optically active stereomers of some 3-(fluoro-, chloro-, bromophenyl)-2-biphenylyl-3-hydroxypropionic acids and found that the bromo-isomers, particularly in the threo configuration, showed notable anti-inflammatory activity (Varoli et al., 1988).
Biological Production and Applications
- Kumar et al. (2013) discussed the biological production of 3-Hydroxypropionic acid (3-HP), a valuable platform chemical, from glucose or glycerol and its potential applications in synthesizing novel polymer materials and other derivatives (Kumar et al., 2013).
- Jiang et al. (2009) reviewed biosynthetic pathways for 3-HP production, emphasizing its significance in synthesizing biobased platform chemicals (Jiang et al., 2009).
- Chen et al. (2017) and Kildegaard et al. (2014) discussed strategies for improving 3-HP production in microbial systems, which can be used for producing bio-based 3-HP and derived acrylates (Chen et al., 2017), (Kildegaard et al., 2014).
Biotechnological Implications
- Vidra & Németh (2017) provided an overview of microorganisms and synthetic biochemical pathways for 3-HP production, highlighting its potential in biotechnology (Vidra & Németh, 2017).
- De Fouchécour et al. (2018) reviewed strategies for microbial 3-HP bioproduction, focusing on process engineering issues and the implications for sustainable chemical production (De Fouchécour et al., 2018).
Nematicidal Activity
- Schwarz et al. (2004) identified 3-Hydroxypropionic acid as a compound with selective nematicidal activity, indicating its potential use in agricultural and pest control applications (Schwarz et al., 2004).
Mecanismo De Acción
Target of Action
It has been identified as an inhibitor of phosphatase . Phosphatases are enzymes that remove a phosphate group from a protein in a process called dephosphorylation. They play a crucial role in cellular communication and signal transduction pathways.
Mode of Action
The exact mode of action of this compound is not well-documented. As a phosphatase inhibitor, it likely binds to the active site of the enzyme, preventing it from interacting with its substrate. This inhibition disrupts the normal dephosphorylation process, leading to changes in cellular signaling pathways .
Pharmacokinetics
Its solubility information suggests that it is slightly soluble in water and very soluble in ethyl alcohol and diethyl ether . This could influence its absorption and distribution
Propiedades
IUPAC Name |
(2S)-3-(4-bromophenyl)-2-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPYVGILADXNJV-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone](/img/structure/B2406594.png)


![2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile](/img/structure/B2406600.png)
![1-{2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2406601.png)


![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2406606.png)
![2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2406609.png)
![3-Fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether](/img/structure/B2406610.png)



![N-[[4-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2406615.png)